2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol
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Overview
Description
2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated phenyl derivative. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol typically involves the bromination of 2-(4-chloro-3-fluorophenyl)ethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding ethane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: 2-Bromo-2-(4-chloro-3-fluorophenyl)ethanone.
Reduction: 2-(4-chloro-3-fluorophenyl)ethanol.
Substitution: 2-Azido-2-(4-chloro-3-fluorophenyl)ethanol or 2-(4-chloro-3-fluorophenyl)ethanethiol.
Scientific Research Applications
2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The presence of halogens on the phenyl ring can influence the compound’s reactivity and interactions with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
- 2-Bromo-4’-fluoroacetophenone
- 2-Chloro-1-(4-fluorophenyl)ethan-1-ol
Uniqueness
2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol is unique due to the specific arrangement of halogens on the phenyl ring and the presence of both a bromine atom and a hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C8H7BrClFO |
---|---|
Molecular Weight |
253.49 g/mol |
IUPAC Name |
2-bromo-2-(4-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrClFO/c9-6(4-12)5-1-2-7(10)8(11)3-5/h1-3,6,12H,4H2 |
InChI Key |
ILMVQVPUFVCCES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)Br)F)Cl |
Origin of Product |
United States |
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